molecular formula C18H19N3O2S B2895314 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide CAS No. 2034340-07-1

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide

Cat. No. B2895314
CAS RN: 2034340-07-1
M. Wt: 341.43
InChI Key: MUWJIINBEXPSFR-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide, also known as PTUPB, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. PTUPB belongs to the class of compounds known as pyrazole derivatives, and it has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

The synthesis and characterization of novel Co(II) and Cu(II) coordination complexes derived from pyrazole-acetamide derivatives have been explored. These complexes demonstrate significant antioxidant activities, showcasing the potential of pyrazole-acetamide derivatives in developing antioxidant agents. The study highlights the effect of hydrogen bonding on the self-assembly process, presenting a foundational approach for designing coordination complexes with desired properties (Chkirate et al., 2019).

Enzyme Inhibition and Drug Synthesis

The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, provides insight into the potential therapeutic applications of these compounds. Docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) highlights the versatility of pyrazole-acetamide derivatives in drug development (Faheem, 2018).

Anticancer and Antiviral Activities

Research on 2-pyrazoline-substituted 4-thiazolidinones synthesized from 3-phenyl-5-aryl-1-thiocarbamoyl-2-pyrazolines has revealed selective inhibition of leukemia cell lines and high activity against Tacaribe TRVL 11 573 virus strain. This signifies the potential of such compounds in anticancer and antiviral therapies, underscoring the therapeutic versatility of pyrazole-acetamide derivatives (Havrylyuk et al., 2013).

Heterocyclic Synthesis

The synthesis of novel thiazole derivatives by incorporating a pyrazole moiety demonstrates the application of pyrazole-acetamide derivatives in creating compounds with significant antibacterial and antifungal activities. This research underscores the role of pyrazole-acetamide derivatives in developing new antimicrobial agents, contributing to the field of medicinal chemistry (Saravanan et al., 2010).

properties

IUPAC Name

2-(3-methoxyphenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-23-16-5-2-4-14(10-16)11-18(22)19-12-17(15-6-9-24-13-15)21-8-3-7-20-21/h2-10,13,17H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWJIINBEXPSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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